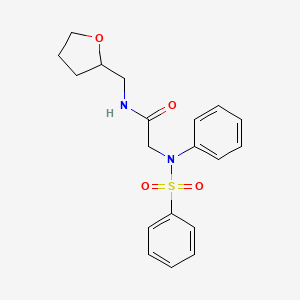![molecular formula C19H26N2O2 B3928871 N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide](/img/structure/B3928871.png)
N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.
Mechanism of Action
N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide 73-6691 selectively inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, which in turn leads to vasodilation and relaxation of smooth muscle cells in blood vessels and the lungs. This results in increased blood flow and improved oxygenation.
Biochemical and physiological effects:
This compound 73-6691 has been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of pulmonary hypertension and heart failure. It has also been shown to improve lung function and reduce airway inflammation in animal models of COPD. In addition, this compound 73-6691 has been shown to improve erectile function in animal models of erectile dysfunction.
Advantages and Limitations for Lab Experiments
One advantage of using N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide 73-6691 in lab experiments is its selectivity for sGC, which allows for more precise targeting of the cGMP signaling pathway. However, one limitation is that this compound 73-6691 may not be effective in all types of cardiovascular and pulmonary diseases, as the underlying mechanisms may differ.
Future Directions
There are several potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide 73-6691. One direction is to further investigate its therapeutic potential in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and COPD. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to better understand the mechanisms of action of this compound 73-6691 and its effects on various physiological systems.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide 73-6691 has been studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases such as pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in treating erectile dysfunction.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(20-18-12-15-3-6-17(18)11-15)16-4-1-14(2-5-16)13-21-7-9-23-10-8-21/h1-2,4-5,15,17-18H,3,6-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZYPUYWTIIDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3928794.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3928801.png)
![4-[2-(4-phenyl-5-propyl-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B3928804.png)
![2-(1-(cyclohexylmethyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3928811.png)
![4-methoxy-3-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928813.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3928823.png)
![N-1,3-benzodioxol-5-yl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B3928824.png)

![4-methoxy-3-nitro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3928837.png)

![5-(acetylamino)-N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-N-methylbenzamide](/img/structure/B3928845.png)
![ethyl 4-[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3928851.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]nicotinamide](/img/structure/B3928859.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3928870.png)